

5-(Bromomethyl)undecane chemical properties and reactivity

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Compound of Interest

Compound Name: **5-(Bromomethyl)undecane**

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An In-depth Technical Guide to **5-(Bromomethyl)undecane**: Properties, Synthesis, and Reactivity

Abstract

5-(Bromomethyl)undecane (CAS No. 85531-02-8) is a branched-chain alkyl bromide that serves as a versatile intermediate in synthetic organic chemistry.^[1] Its unique structure, featuring a primary bromide on a chiral center, imparts a reactivity profile that is of significant interest to researchers in materials science and drug development. The long undecane backbone provides considerable lipophilicity, a property frequently modulated in the design of bioactive molecules and specialized surfactants. This guide provides a comprehensive overview of the core chemical properties, established synthetic protocols, characteristic reactivity, and key applications of **5-(Bromomethyl)undecane**, with a focus on providing practical insights for laboratory and development professionals.

Physicochemical and Spectroscopic Properties

5-(Bromomethyl)undecane is typically a colorless to light yellow liquid under standard conditions.^{[2][3]} The presence of the long alkyl chain dictates its low polarity, influencing its solubility primarily in non-polar organic solvents.^[1] Storage under an inert atmosphere at room temperature is recommended to maintain its integrity.^{[3][4]}

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	85531-02-8	[1] [3] [5]
Molecular Formula	C ₁₂ H ₂₅ Br	[1] [5] [6]
Molecular Weight	249.23 g/mol	[2] [5] [6]
Appearance	Colorless to light yellow, clear to cloudy liquid	[1] [2] [3]
Boiling Point	271.6 ± 8.0 °C (Predicted) [3] ; 85 °C @ 0.6 mmHg [7]	
Density	~1.037 g/cm ³ (Predicted)	[1] [3]
Refractive Index	1.46	[3] [4]
Purity	>97.0% (GC)	[2]

Spectroscopic Data

Structural confirmation of **5-(Bromomethyl)undecane** is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The following data has been reported for the compound in CDCl₃.[\[3\]](#)[\[6\]](#)[\[8\]](#)

- ¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (m, 1H), 1.40-1.21 (m, 16H), 0.90 (q, J = 6.9 Hz, 6H).[\[3\]](#)[\[6\]](#)[\[8\]](#)
- ¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40, 31.95, 29.61, 28.92, 26.68, 22.99, 22.80, 14.25, 14.21.[\[3\]](#)[\[6\]](#)[\[8\]](#)

The doublet at 3.45 ppm in the ¹H NMR spectrum is characteristic of the two protons of the bromomethyl (-CH₂Br) group, coupled to the adjacent methine proton. The complexity of the upfield signals corresponds to the overlapping resonances of the long alkyl chain protons.

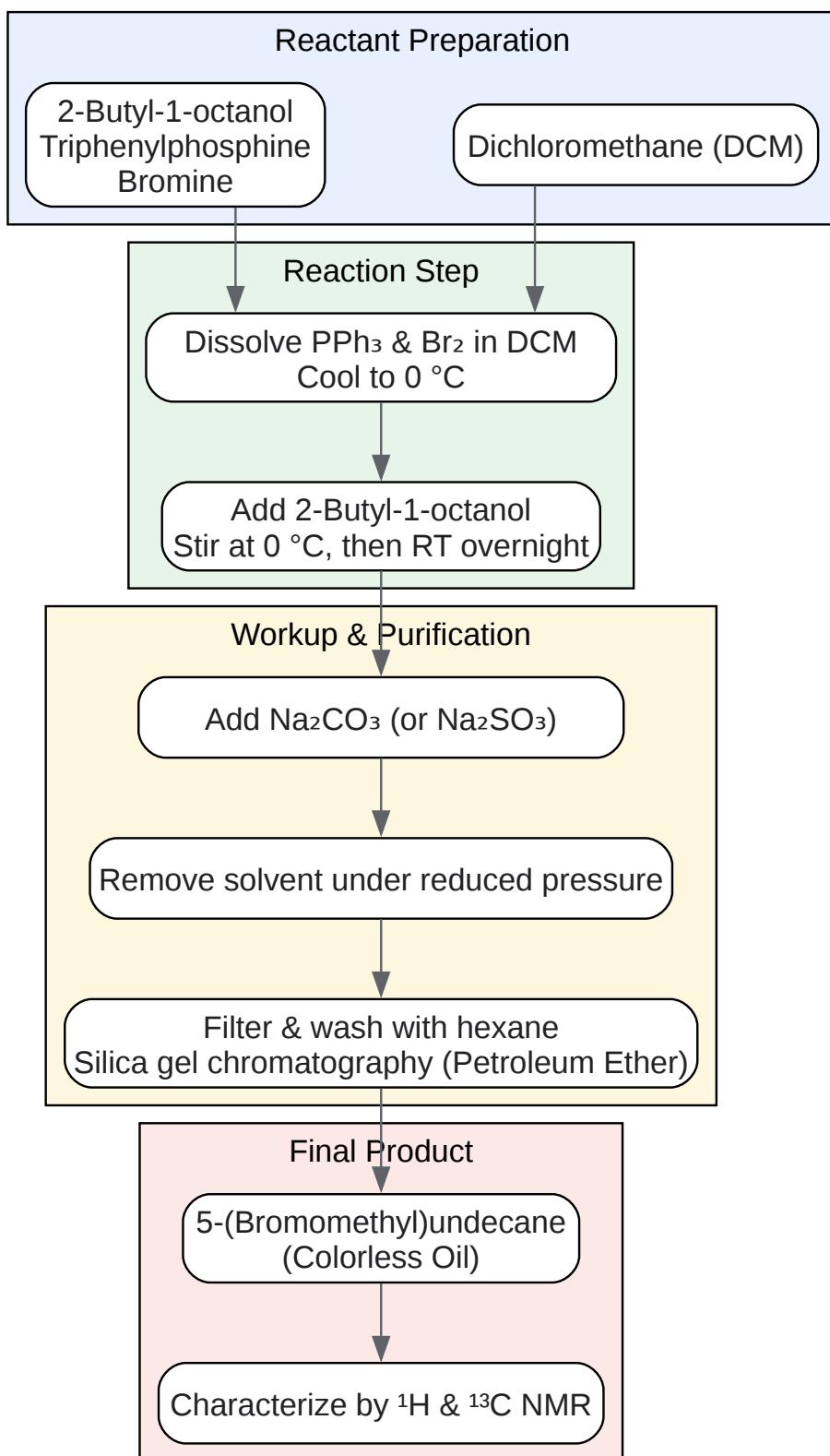
Synthesis of **5-(Bromomethyl)undecane**

The most direct and commonly cited synthesis of **5-(Bromomethyl)undecane** involves the bromination of the corresponding primary alcohol, 2-butyl-1-octanol. This transformation is

efficiently achieved using a combination of bromine and triphenylphosphine, which forms the reactive intermediate, triphenylphosphine dibromide, *in situ*.

Synthetic Workflow

The overall process involves the activation of the primary alcohol followed by displacement with bromide, purification, and characterization.

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Caption: General workflow for the synthesis of **5-(Bromomethyl)undecane**.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[\[3\]](#)[\[6\]](#)[\[8\]](#)

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (26.18 g, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM).
- Bromine Addition: Cool the solution to 0 °C using an ice bath. Slowly add bromine (5.11 mL, 100 mmol) to the stirred solution. The reaction is exothermic and should be controlled.
- Alcohol Addition: Once the addition of bromine is complete, add 2-butyl-1-octanol (18.635 g, 100 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
- Workup: Quench the reaction by carefully adding a small amount of sodium carbonate (Na₂CO₃) or sodium sulfite (Na₂SO₃) to neutralize any remaining acid and bromine.
- Solvent Removal: Remove the DCM by distillation under reduced pressure.
- Purification: Filter the resulting residue and wash it with hexane to remove triphenylphosphine oxide. The crude product can be further purified by silica gel column chromatography, eluting with petroleum ether, to yield the final product as a colorless oil (typical yield: 88%).[\[3\]](#)[\[6\]](#)

Core Reactivity: The Role of the Bromomethyl Group

The reactivity of **5-(Bromomethyl)undecane** is dominated by the C-Br bond. As a primary alkyl halide, it is an excellent substrate for nucleophilic substitution reactions, particularly via an S_n2 mechanism.[\[1\]](#) The steric hindrance around the electrophilic carbon is minimal, allowing for effective backside attack by a wide range of nucleophiles.

Nucleophilic Substitution (S_n2) Reactions

The general S_n2 reaction involves a nucleophile (Nu⁻) attacking the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step. This process results in an inversion of configuration at the chiral center.[9]

Caption: Generalized S_n2 mechanism for **5-(Bromomethyl)undecane**.

This reactivity makes **5-(Bromomethyl)undecane** a valuable building block for introducing the 2-butyloctyl group into various molecular scaffolds. Common nucleophiles that can be employed include:

- Azides (e.g., NaN₃): For the synthesis of alkyl azides, which are precursors to amines.
- Cyanides (e.g., NaCN): For chain extension and subsequent conversion into carboxylic acids or amines.
- Alkoxides (e.g., NaOR'): For the preparation of ethers (Williamson ether synthesis).
- Carboxylates (e.g., R'COONa): For the formation of esters.

Applications in Research and Development

The bifunctional nature of **5-(Bromomethyl)undecane**—a reactive electrophilic site combined with a bulky, lipophilic tail—underpins its utility in several fields.

- Surfactant Synthesis: It is explicitly used as a key reagent in the synthesis of alkyl triazole glycosides (ATGs), which represent a novel class of bio-related surfactants.[3][4][6] The 2-butyloctyl group forms the hydrophobic tail of the surfactant molecule.
- Organic Electronics: The compound serves as an intermediate in the development of organic electronic materials, such as those used in solar cells where it can function as an acceptor component.[1]
- Pharmaceutical Intermediate: Its role as a pharmaceutical intermediate stems from its ability to be readily transformed or coupled with other molecular fragments, allowing for the systematic modification of a lead compound's lipophilicity and steric profile.[1]

Safety and Handling

5-(Bromomethyl)undecane is a hazardous chemical that requires careful handling to minimize risk.[5][8]

- GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5][7][8]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[10][11]
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[10] Keep away from heat, sparks, and open flames.[10][11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][7]
- Incompatible Materials: Strong oxidizing agents.[10]

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